N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole moiety linked via a 3-oxopropylamino bridge to a 4,7-dimethoxy-substituted indole-2-carboxamide core.
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O4S/c1-28-15-7-8-16(29-2)19-12(15)11-14(23-19)20(27)22-10-9-18(26)25-21-24-13-5-3-4-6-17(13)30-21/h3-8,11,23H,9-10H2,1-2H3,(H,22,27)(H,24,25,26) |
InChI Key |
MPSVUKRWJGHEEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Indole Synthesis: The indole ring is often prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole and indole moieties. This can be achieved through a condensation reaction using reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells could lead to the development of new therapeutic drugs .
Industry
Industrially, this compound could be used in the synthesis of dyes and pigments due to its chromophoric properties. Additionally, its derivatives might find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it likely inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
The 4,7-dimethoxy substituents distinguish it from simpler indole derivatives, likely enhancing metabolic stability .
Benzothiazole vs. Benzimidazole :
- Unlike 4,7-dimethoxy-1H-benzimidazole (), the benzothiazole group introduces a sulfur atom, altering electronic properties and hydrogen-bonding capabilities. This may influence binding to enzymes like poly(ADP-ribose) polymerase (PARP) or tyrosine kinases .
Carboxamide vs. Ester/Carboxylate :
- The carboxamide terminal group (vs. carboxylate esters in ) improves solubility in polar solvents and may reduce susceptibility to esterase-mediated hydrolysis .
Table 1: Structural and Functional Group Comparisons
| Compound | Core Structure | Key Substituents | Heterocycle | Terminal Group |
|---|---|---|---|---|
| Target Compound | Indole | 4,7-dimethoxy | 1,3-Benzothiazole | Carboxamide |
| 3-[(2-Amino-4-oxo-thiazol...) (Ev3) | Indole | None | Thiazolone | Carboxylic acid |
| 4,7-Dimethoxy-1H-benzimidazole (Ev4) | Benzimidazole | 4,7-dimethoxy | Benzimidazole | N/A |
Comparison with Analogous Syntheses :
- uses acetic acid/sodium acetate for cyclocondensation, whereas benzothiazole-containing compounds may require harsher conditions (e.g., PCl₃ or Lawesson’s reagent) for sulfur incorporation .
- highlights regioselective methoxylation, which could parallel the 4,7-dimethoxy installation in the target compound .
Physicochemical Properties
- Lipophilicity: The 4,7-dimethoxy groups and benzothiazole moiety likely increase logP compared to non-substituted indoles, favoring blood-brain barrier penetration.
- Solubility : The carboxamide group improves aqueous solubility relative to ester or carboxylate analogs (e.g., ’s carboxylic acid derivative) .
- Conformational Analysis: Ring puckering in the indole core (cf. ’s puckering coordinates) could influence binding pocket compatibility. Computational modeling using tools like ORTEP-3 () would aid in visualizing non-planar distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
